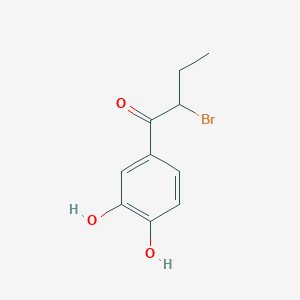

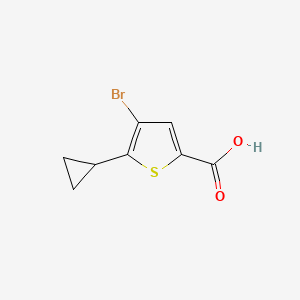

![molecular formula C16H16N4O2S B2492259 甲基 2-氨基-4-(苄基(甲基)氨基)噻吩并[2,3-d]嘧啶-6-羧酸酯 CAS No. 847557-64-6](/img/structure/B2492259.png)

甲基 2-氨基-4-(苄基(甲基)氨基)噻吩并[2,3-d]嘧啶-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. A method described involves the formation of these compounds from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate, among other reactions to produce various amino derivatives and other products through displacement and acetylating reactions (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

Studies on the molecular structure of thieno[2,3-d]pyrimidine derivatives often involve spectroscopic data, such as 1H NMR, to confirm the structures. For example, antimicrobial activity studies of certain derivatives provided confirmation of their structures through 1H NMR spectral data and elemental analysis, highlighting the significance of the molecular framework in determining the compound's properties and reactivity (Kolisnyk et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidines includes their interaction with various amines and acetylating agents to produce amino derivatives and acetylated products. These reactions underline the chemical versatility of the thieno[2,3-d]pyrimidine core, enabling the synthesis of a wide range of derivatives with potential biological activities (Santilli et al., 1971).

Physical Properties Analysis

The physical properties, such as solid-state fluorescence, of thieno[2,3-d]pyrimidine derivatives have been explored, with certain compounds displaying strong fluorescence. This characteristic can be quantitatively reproduced by ab initio quantum-chemical calculations, suggesting the potential for these compounds in applications requiring fluorescent properties (Yokota et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives, such as their reactivity in forming various substituted derivatives, underscore their versatility. The synthesis routes often involve multistep reactions, highlighting the complexity and potential for diversification in the chemical properties of these compounds. For example, the synthesis of novel derivatives emphasizes the compound's capacity for modification and the breadth of its chemical properties (Pokhodylo et al., 2015).

科学研究应用

Pyrimidine Derivatives in Scientific Research Overview

Pyrimidine derivatives, including Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate, play a significant role in various scientific research applications due to their broad spectrum of biological activities. These activities span across antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied. The synthesis methods for these compounds are diverse, highlighting the flexibility and applicability of pyrimidine derivatives in developing novel therapeutic agents with minimized toxicity (Rashid et al., 2021).

Application in Anti-Inflammatory Research

Pyrimidines have shown potent anti-inflammatory properties, attributed to their inhibitory action against key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and various interleukins. These findings are crucial for the development of new anti-inflammatory drugs, with specific pyrimidine derivatives being highlighted for their efficacy in in-vitro studies (Gondkar et al., 2013).

Structural Activity Relationship (SAR) Insights

The SAR studies of pyrimidine derivatives have provided valuable insights into the design of compounds with enhanced biological activities. These studies suggest that the position of substituents on the pyrimidine nucleus significantly influences its biological effects, offering a roadmap for synthesizing novel compounds with targeted therapeutic actions. Such insights are pivotal in identifying lead molecules for various biological activities, including anti-Alzheimer's agents, highlighting the medicinal versatility of pyrimidine derivatives (Natarajan et al., 2022).

作用机制

Target of Action

It’s known that thienopyrimidine derivatives are key structural fragments of antiviral agents

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

It’s known that pyrimidine derivatives can influence various biochemical pathways due to their interactions with different biological targets

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their interactions with different biological targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity . .

属性

IUPAC Name |

methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20(9-10-6-4-3-5-7-10)13-11-8-12(15(21)22-2)23-14(11)19-16(17)18-13/h3-8H,9H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGVRTYKKADKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C3C=C(SC3=NC(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

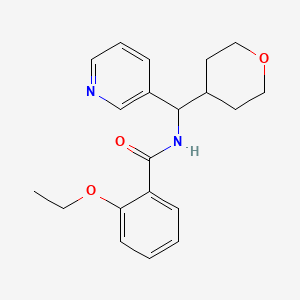

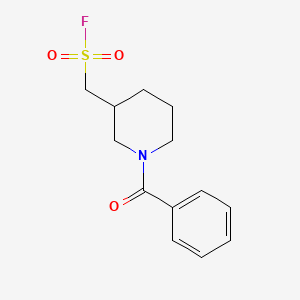

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

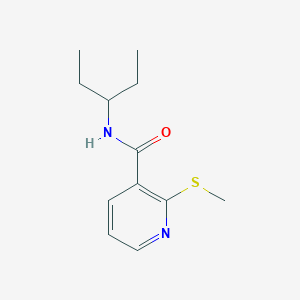

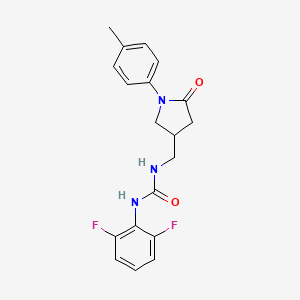

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

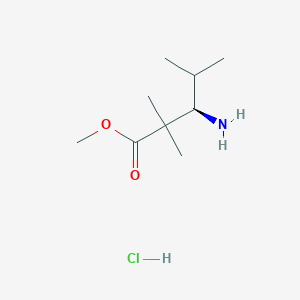

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)